1-Allylsulfanyl-4-ethylbenzene
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Overview
Description
1-Allylsulfanyl-4-ethylbenzene is an organic compound with the molecular formula C11H14S It consists of a benzene ring substituted with an allylsulfanyl group at the first position and an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene derivatives using allyl sulfide and ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, with the benzene ring acting as a nucleophile and attacking the electrophilic carbon of the allyl sulfide and ethyl halide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the allylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether solvents.
Substitution: Halogens (bromine, chlorine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-ethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-4-ethylbenzene involves its interaction with molecular targets through its functional groups. The allylsulfanyl group can undergo nucleophilic or electrophilic reactions, while the benzene ring can participate in aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Allylsulfanyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Allylsulfanyl-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.
1-Allylsulfanyl-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-Allylsulfanyl-4-ethylbenzene is unique due to the presence of both an allylsulfanyl group and an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-ethyl-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOYHRHUMSULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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